7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one
Overview
Description
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is a heterocyclic compound with the molecular formula C7H4BrN3O and a molecular weight of 226.03 g/mol . This compound is characterized by a pyridazinone core structure substituted with a bromine atom at the 7th position. It is used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromopyridine with formic acid and acetic anhydride, followed by cyclization to form the desired pyridazinone ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazinone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, which can be further functionalized for specific applications .
Scientific Research Applications
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3H-pyrido[3,4-d]pyridazin-4-one
- 7-Fluoro-3H-pyrido[3,4-d]pyridazin-4-one
- 7-Iodo-3H-pyrido[3,4-d]pyridazin-4-one
Uniqueness
7-bromo-3H,4H-pyrido[3,4-d]pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
7-bromo-3H-pyrido[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-4-2-10-11-7(12)5(4)3-9-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMKWQAQIMWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)C2=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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